molecular formula C13H17NO3 B5863351 N-(1,3-benzodioxol-5-yl)-3,3-dimethylbutanamide

N-(1,3-benzodioxol-5-yl)-3,3-dimethylbutanamide

Cat. No.: B5863351
M. Wt: 235.28 g/mol
InChI Key: PBNQGWUUPOQXLC-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-3,3-dimethylbutanamide is an organic compound that features a benzodioxole ring fused to a butanamide structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole moiety is known for its presence in several bioactive molecules, contributing to the compound’s potential biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)7-12(15)14-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNQGWUUPOQXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-3,3-dimethylbutanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Attachment of the Butanamide Group: The benzodioxole intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as pyridine to form the desired butanamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The benzodioxole ring can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nitrating mixtures.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.

    N-(1,3-Benzodioxol-5-yl)-2-propanamide: Similar core structure with a different amide side chain.

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: Another related compound with a different functional group.

Uniqueness: N-(1,3-Benzodioxol-5-yl)-3,3-dimethylbutanamide is unique due to its specific combination of the benzodioxole ring and the 3,3-dimethylbutanamide side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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